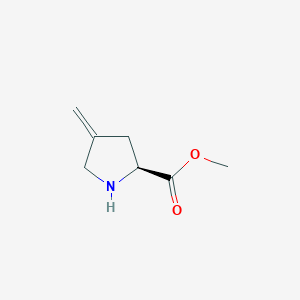
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Descripción general
Descripción
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is a chemical compound with the molecular formula C12H6Br2I2 . It is a solid substance and is used as a building block in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics .
Molecular Structure Analysis
The InChI code for 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is 1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis
The molecular weight of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is 563.8 . It has a predicted boiling point of 439.1±45.0 °C and a predicted density of 2.438±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Self-Assembly and Grid Formation
Research by (Holý et al., 2001) has shown that derivatives of 1,1'-biphenyl, including 4,4'-dibromo, self-assemble in crystal to form two-dimensional grids. These grids have chiral square compartments, showcasing potential in materials science for creating intricate molecular structures.
Chemical Synthesis and Microflow Systems
(Nagaki et al., 2008) demonstrated the selective monolithiation of dibromobiaryls, such as 2,2'-dibromo-4,4'-diiodo-1,1'-biphenyl, using microflow systems. This method highlights the chemical's role in advanced synthetic chemistry, particularly in optimizing reaction conditions and improving selectivity.
Synthesis of Novel Polymeric Materials
Research by (Chen et al., 2006) presents a method for preparing 2,7-dibromo-9-heterofluorenes, starting from compounds like 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxylbiphenyl. This work is significant for the development of inorganic and organometallic conjugated polymeric materials.
Corrosion Inhibition
(Arshad et al., 2020) studied the use of bis-Schiff bases derived from 2,2'-dibromo-1,1'-biphenyl as corrosion inhibitors. They found these compounds to be effective in protecting mild steel in acidic environments, suggesting applications in materials protection and engineering.
Photocatalytic Degradation in Environmental Applications
The study by (Liu et al., 2011) investigated the degradation of 4,4'-dibromobiphenyl using photoelectrocatalytic processes. This work contributes to understanding the environmental impact and potential remediation techniques for compounds like 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl.
Halogen Bond Design in Molecular Structures
(Peloquin et al., 2021) synthesized structures like 4,4′-dibromo- and 4,4′-diiodooctafluorobiphenyl, analyzing halogen bond lengths. Such research is pivotal in the field of molecular design and understanding intermolecular interactions.
Organometallic and Poly-Phenylene Chains
The on-surface synthesis of organometallic and poly-phenylene chains from dibromo-biphenyl molecules was explored by (Zhou et al., 2017). This research provides insights into the creation of novel polymer chains and their potential applications.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other halogenated biphenyl compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl, it is recommended to keep it in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
2-bromo-1-(2-bromo-4-iodophenyl)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZNAWMPPSJRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C2=C(C=C(C=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730790 | |
| Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |
CAS RN |
852138-93-3 | |
| Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






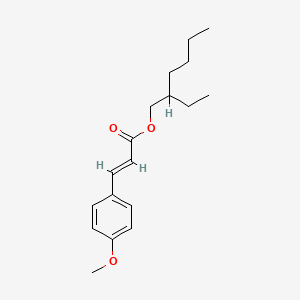

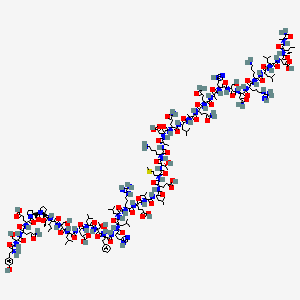

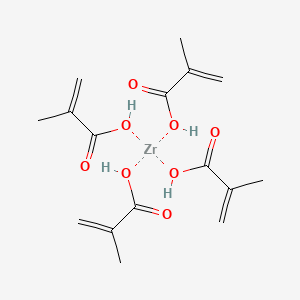
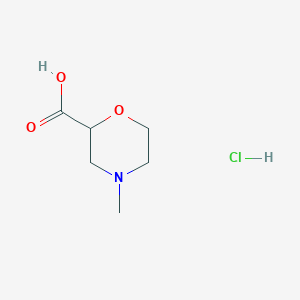
![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)

